2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one
2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one
Brand Name:
Vulcanchem
CAS No.:
108043-88-5
VCID:
VC20831625
InChI:
InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16)
SMILES:
CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N
Molecular Formula:
C11H10N4O
Molecular Weight:
214.22 g/mol
2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one
CAS No.: 108043-88-5
Cat. No.: VC20831625
Molecular Formula: C11H10N4O
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108043-88-5 |
|---|---|
| Molecular Formula | C11H10N4O |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one |
| Standard InChI | InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16) |
| Standard InChI Key | RRWYTKOWRFCKBO-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N |
| Canonical SMILES | CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator